1-Heptyn-3-ol, (3R)-
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Overview
Description
1-Heptyn-3-ol, (3R)- is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
1-Heptyn-3-ol, (3R)- can be synthesized through several methods:
Reaction of Heptyne with Sodium or Potassium Hydroxide: This method involves the reaction of heptyne with a strong base like sodium hydroxide or potassium hydroxide to produce 1-Heptyn-3-ol.
Reaction of Pentanoylacetic Acid with 1-Heptynborate: Another method involves the reaction of pentanoylacetic acid with 1-heptynborate to yield 1-Heptyn-3-ol.
Chemical Reactions Analysis
1-Heptyn-3-ol, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group in 1-Heptyn-3-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Scientific Research Applications
1-Heptyn-3-ol, (3R)- has several applications in scientific research:
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: 1-Heptyn-3-ol is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Heptyn-3-ol, (3R)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its alkyne group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Heptyn-3-ol, (3R)- can be compared with other similar compounds such as:
1-Hepten-3-ol: This compound has a similar structure but contains a double bond instead of a triple bond.
3-Heptyn-1-ol: This isomer has the hydroxyl group at a different position, leading to variations in its chemical properties and uses.
1-Heptyn-3-ol, (3R)- stands out due to its unique combination of an alkyne and a chiral alcohol, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
51703-65-2 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3R)-hept-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m0/s1 |
InChI Key |
SHSFXAVQBIEYMK-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@H](C#C)O |
Canonical SMILES |
CCCCC(C#C)O |
Origin of Product |
United States |
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